Product packaging for 1-(Pyrazin-2-yl)piperidin-3-ol(Cat. No.:CAS No. 939986-87-5)

1-(Pyrazin-2-yl)piperidin-3-ol

Cat. No.: B1501064
CAS No.: 939986-87-5
M. Wt: 179.22 g/mol
InChI Key: UIZANPSGIGOEEI-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O B1501064 1-(Pyrazin-2-yl)piperidin-3-ol CAS No. 939986-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-ylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-2-1-5-12(7-8)9-6-10-3-4-11-9/h3-4,6,8,13H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZANPSGIGOEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671549
Record name 1-(Pyrazin-2-yl)piperidin-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID70671549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-87-5
Record name 1-(2-Pyrazinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrazin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pyrazin 2 Yl Piperidin 3 Ol

Strategic Approaches to Piperidine (B6355638) Ring Formation in the Context of 1-(Pyrazin-2-yl)piperidin-3-ol Synthesis

The formation of the piperidine ring is a critical step in the synthesis of this compound. A primary and widely used method is the catalytic hydrogenation of corresponding pyridine (B92270) precursors. asianpubs.orgnih.govasianpubs.org This approach typically involves the reduction of a pyrazinyl-substituted pyridine using a catalyst such as platinum oxide (PtO₂) under hydrogen pressure. asianpubs.orgasianpubs.org The reaction conditions, including the choice of catalyst, solvent, and pressure, are crucial for achieving high yields and selectivity. For instance, the use of PtO₂ in glacial acetic acid has been reported for the hydrogenation of substituted pyridines. asianpubs.orgasianpubs.org Another approach is the electrocatalytic hydrogenation of pyridines, which can be performed at ambient temperature and pressure, offering a milder alternative to traditional methods. nih.govacs.org

Alternative strategies for piperidine ring synthesis include intramolecular cyclization reactions. mdpi.comnih.gov These methods often involve the formation of a six-membered ring from an acyclic precursor through processes like reductive amination or metal-catalyzed cyclization. mdpi.comnih.govresearchgate.net For example, a one-pot synthesis of piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov Such methods offer high modularity and can be adapted for the synthesis of variously substituted piperidines. nih.gov

Table 1: Comparison of Piperidine Ring Formation Strategies

MethodDescriptionKey Features
Catalytic Hydrogenation Reduction of a pyridine ring using a metal catalyst (e.g., PtO₂, Rh, Ru) and a hydrogen source. asianpubs.orgnih.govasianpubs.orgWidely applicable, can be performed under various conditions. asianpubs.orgnih.govasianpubs.org
Electrocatalytic Hydrogenation Electrochemical reduction of the pyridine ring, often using a catalyst-coated electrode. nih.govacs.orgMilder reaction conditions (ambient temperature and pressure). nih.govacs.org
Intramolecular Cyclization Formation of the piperidine ring from an acyclic precursor through cyclization reactions. mdpi.comnih.govHigh modularity, allows for the introduction of various substituents. mdpi.comnih.gov

Pyrazine (B50134) Functionalization Techniques for this compound Precursors

The introduction of the piperidine-3-ol moiety onto the pyrazine ring is another key aspect of the synthesis. A common method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a halopyrazine, such as 2-chloropyrazine (B57796), with piperidin-3-ol in the presence of a base. The base facilitates the deprotonation of the piperidine nitrogen, which then acts as a nucleophile, displacing the halide on the pyrazine ring.

Another powerful technique for forming the C-N bond between the pyrazine and piperidine rings is the Buchwald-Hartwig amination. researchgate.netnih.govnih.gov This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine (piperidin-3-ol) with a halo- or triflyloxy-substituted pyrazine. researchgate.netnih.govresearchgate.net The choice of palladium catalyst, ligand, and base is critical for the efficiency of this reaction. nih.gov This method is valued for its functional group tolerance and broad applicability in the synthesis of N-aryl and N-heteroaryl amines. researchgate.netnih.gov

Stereoselective Synthesis of this compound Isomers

The presence of a stereocenter at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orggoogle.comnih.gov In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor of the piperidine ring. For example, Evans-type oxazolidinones or pseudoephedrine can be used to direct the stereoselective alkylation or other transformations of a substrate that will ultimately form the piperidin-3-ol structure. wikipedia.org After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other. nih.govnih.govfrontiersin.org For the synthesis of chiral this compound, this could involve the asymmetric hydrogenation of a suitable pyrazinyl-substituted pyridine or dihydropyridine (B1217469) precursor. mdpi.comsnnu.edu.cn Chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral ligands, are commonly employed for this purpose. mdpi.comsnnu.edu.cn For instance, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been developed for the synthesis of chiral piperazines. acs.org A similar strategy could potentially be adapted for the synthesis of chiral this compound.

Table 2: Examples of Chiral Ligands for Asymmetric Hydrogenation

Ligand TypeExampleMetal
P,N-Ligands (R)-BINAPRhodium, Ruthenium
Ferrocene-based Ligands JosiphosRhodium
Chiral Diamine Ligands (R,R)-DPENRuthenium

Enantioselective Routes to this compound

Enantioselective routes aim to directly produce one enantiomer of the target molecule in excess. A notable strategy is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines, which can produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn Subsequent reduction of the tetrahydropyridine (B1245486) would yield the desired enantiomerically enriched piperidine. This method provides a versatile approach to a wide range of enantioenriched 3-substituted piperidines. snnu.edu.cn Another approach involves the use of chiral starting materials derived from the "chiral pool," such as amino acids or carbohydrates, which can be transformed through a series of reactions into the desired chiral piperidinol. nih.gov

Multi-Component Reactions in the Synthesis of this compound Analogues

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. mdpi.comnih.govbeilstein-journals.orgresearchgate.net While a direct MCR for this compound itself is not prominently described, MCRs are powerful tools for the synthesis of its analogues and other substituted piperidines. mdpi.comhse.ru For example, the Petasis reaction, a three-component reaction between a secondary amine, an aldehyde, and a boronic acid, has been used to synthesize pyrazine-based molecules. beilstein-journals.org Such reactions are highly efficient and allow for the rapid generation of a library of structurally diverse compounds for further investigation. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, the development of catalytic methods, and the implementation of solvent-free reaction conditions.

Solvent-free synthesis is a cornerstone of green chemistry, minimizing the use of volatile organic compounds (VOCs) that are often hazardous and contribute to pollution. dergipark.org.trijrap.net Several techniques can be adapted for the synthesis of piperidine derivatives like this compound.

One prominent solvent-free approach is mechanochemistry, which utilizes mechanical force, such as ball milling, to initiate chemical reactions. rsc.org This method eliminates the need for bulk solvents, reduces reaction times, and can lead to the formation of products that are difficult to obtain through traditional solution-based chemistry. rsc.org For the synthesis of this compound, a potential solvent-free approach would involve the reaction of 2-halopyrazine with piperidin-3-ol under mechanical grinding, possibly with a solid-supported catalyst.

Another solvent-free technique involves microwave irradiation, which can accelerate reaction rates and often leads to higher yields with improved purity. ijrap.net The synthesis of related heterocyclic structures, such as dihydropyrimidinones, has been successfully achieved under solvent-free microwave conditions using catalysts like calcined Mg/Fe hydrotalcite. growingscience.com This suggests that the condensation of a suitable pyrazine precursor with a piperidin-3-ol derivative could be efficiently conducted using this energy-efficient and solvent-free method.

The following table summarizes potential solvent-free methods applicable to the synthesis of this compound.

MethodDescriptionPotential Advantages
Mechanochemistry (Ball Milling) Utilizes mechanical energy to drive reactions between solid reactants.Elimination of bulk solvents, reduced waste, potentially unique reactivity. rsc.org
Microwave-Assisted Synthesis Employs microwave energy to heat reactants directly and efficiently.Faster reaction times, higher yields, often cleaner reactions. ijrap.net
Solid-State Reaction Reactants are mixed in the solid state and heated.Avoids the use of flammable or toxic solvents.

The development of efficient and recyclable catalytic systems is crucial for the sustainable production of fine chemicals, including this compound. Catalysts can lower the activation energy of reactions, allowing for milder reaction conditions and reducing energy consumption.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. A significant advantage is their ease of separation from the reaction mixture, allowing for recycling and reuse, which aligns with green chemistry principles. libretexts.org For the synthesis of the piperidine ring in this compound, catalytic hydrogenation of a corresponding pyridine precursor is a common strategy. mdpi.com Heterogeneous catalysts like palladium on carbon (Pd/C) are often employed for this transformation. The use of novel catalysts, such as nickel silicide, has also been explored for the hydrogenation of pyridines. mdpi.com

Homogeneous Catalysts: These catalysts are in the same phase as the reactants. While separation can be more challenging, they often offer higher selectivity and activity under milder conditions. libretexts.org Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) are well-known homogeneous catalysts for hydrogenation, although their application would need to be optimized for the specific substrate. scielo.org.za The development of water-soluble catalysts would be a particularly green approach, allowing the reaction to be carried out in an environmentally benign solvent. mdpi.com

The table below outlines various catalytic systems that could be employed for a more sustainable synthesis.

Catalyst TypeExampleRelevant Reaction StepGreen Chemistry Aspect
Heterogeneous Palladium on Carbon (Pd/C)Hydrogenation of a pyridine precursor to form the piperidine ring. Recyclable, easy to separate from the product. libretexts.org
Heterogeneous Nickel-based catalystsHydrogenation of pyridinium (B92312) salts.Lower cost compared to precious metal catalysts.
Homogeneous Wilkinson's CatalystHydrogenation of unsaturated precursors. scielo.org.zaHigh activity and selectivity under mild conditions.
Homogeneous Crabtree's CatalystHydrogenation of sterically hindered alkenes. libretexts.orgEffective for a broader range of substrates.
Biocatalysts EnzymesPotential for stereoselective reduction of a ketone precursor to the desired alcohol.High selectivity, biodegradable, operate under mild conditions.

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process.

Process Optimization: Key parameters that need to be optimized for the large-scale synthesis of this compound include reaction temperature, pressure, concentration of reactants, and catalyst loading. The choice of solvent is critical, not only for its impact on reaction kinetics and solubility but also for its environmental footprint and ease of recovery. For instance, in a nucleophilic aromatic substitution reaction between a halopyrazine and piperidin-3-ol, the use of polar aprotic solvents like DMF or NMP might be effective but poses challenges in terms of toxicity and disposal. Investigating greener alternatives is a key aspect of process optimization.

Purification: The method of purification is a major consideration for scale-up. While chromatography is a common technique in the lab, it is often not economically viable for large-scale production. Crystallization is a preferred method for purifying the final product as it is generally more cost-effective and can provide a high-purity product. Developing a robust crystallization process for this compound would be a critical step in its industrial production.

Reactor Technology: The choice of reactor can significantly impact the efficiency and safety of the process. While batch reactors are common, continuous flow reactors offer several advantages for scale-up, including better heat and mass transfer, improved safety for handling hazardous reagents, and more consistent product quality. The implementation of flow chemistry could be particularly beneficial for exothermic reactions or when dealing with unstable intermediates.

The following table details key considerations for the scale-up of this compound production.

ParameterConsideration for Scale-Up
Reaction Conditions Optimization of temperature, pressure, and stoichiometry to maximize yield and minimize by-products.
Solvent Selection Balancing solvent efficacy with safety, environmental impact, and recyclability.
Catalyst Choosing a cost-effective, robust, and easily separable catalyst for multiple cycles.
Purification Method Development of a scalable purification method, preferably crystallization, to achieve desired purity.
Reactor Type Evaluating the suitability of batch versus continuous flow reactors for improved safety and efficiency.
Safety Thorough hazard analysis of all reagents, intermediates, and reaction conditions.
Waste Management Implementing strategies to minimize waste generation and to treat unavoidable waste streams.

Reaction Mechanisms and Pathways Involving 1 Pyrazin 2 Yl Piperidin 3 Ol

Elucidation of Mechanism in Nucleophilic Aromatic Substitution on the Pyrazine (B50134) Moiety

The formation of the C-N bond between the pyrazine and piperidine (B6355638) rings is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic of electron-deficient aromatic systems like pyrazine, which are activated towards attack by nucleophiles.

The reaction generally proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophilic nitrogen of piperidin-3-ol attacks the electron-deficient carbon atom of a suitably substituted pyrazine, such as 2-halopyrazine. This attack disrupts the aromaticity of the pyrazine ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, which can delocalize the negative charge.

Table 1: Key Factors in the SNAr Mechanism for 1-(Pyrazin-2-yl)piperidin-3-ol Formation

Factor Role in Mechanism Implication
Pyrazine Ring Electron-deficient aromatic system Activates the ring for nucleophilic attack.
Nitrogen Atoms Inductive and resonance effects Stabilize the Meisenheimer intermediate.
Piperidin-3-ol Nucleophile The secondary amine nitrogen attacks the pyrazine ring.
Leaving Group (e.g., Halogen) Eliminated in the second step Its ability to depart influences the reaction rate. Fluorine is often the best leaving group in SNAr. nih.gov

| Solvent | Medium for the reaction | Polar aprotic solvents can accelerate the reaction by solvating the cation without deactivating the nucleophile. |

Mechanisms of Piperidine Ring Transformations and Functionalization

Once formed, the piperidine ring of this compound can undergo various transformations. Direct C-H functionalization represents a modern approach to modify the piperidine scaffold. nih.govnih.gov These reactions, often catalyzed by transition metals like rhodium or palladium, allow for the introduction of new substituents at specific positions (C2, C3, or C4) of the piperidine ring. The regioselectivity of such reactions is controlled by factors including the catalyst, directing groups, and steric hindrance. nih.govnih.gov For instance, C-H functionalization at the C2 position is often electronically favored due to the stabilizing effect of the adjacent nitrogen atom. nih.gov

Other potential transformations include ring-opening reactions under specific conditions, although this is less common for stable six-membered rings like piperidine. More relevant are reactions that modify the ring's conformation or introduce unsaturation, such as through carefully controlled oxidation reactions.

Derivatization Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C3 position of the piperidine ring is a key site for derivatization, allowing for the synthesis of a wide range of analogs.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. Acid-catalyzed esterification (Fischer esterification) with a carboxylic acid proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the carbonyl oxygen of the acid, and subsequent elimination of water. Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) proceeds via an addition-elimination mechanism at the acyl carbon.

Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and displaces a leaving group from an alkyl halide (SN2 reaction).

Table 2: Common Derivatization Reactions of the Hydroxyl Group

Reaction Type Reagents Mechanism Product
Esterification Carboxylic acid, Acid catalyst Fischer Esterification Ester
Acid chloride, Base Nucleophilic Acyl Substitution Ester

| Etherification | Alkyl halide, Strong base | Williamson Ether Synthesis (SN2) | Ether |

Oxidative and Reductive Pathways

The this compound molecule possesses several sites susceptible to oxidation and reduction.

Oxidation: The secondary alcohol can be oxidized to a ketone (1-(pyrazin-2-yl)piperidin-3-one) using common oxidizing agents like chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or under milder conditions such as Swern or Dess-Martin periodinane oxidation. The piperidine nitrogen can also be oxidized to an N-oxide. Under more forceful conditions, oxidative degradation of the rings can occur. Enzymatic oxidation, particularly by cytochrome P450 enzymes, is a known pathway for the metabolism of piperidine-containing drugs, often leading to N-dealkylation or ring hydroxylation. nih.govnih.gov

Reduction: The pyrazine ring is susceptible to reduction due to its electron-deficient nature. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can reduce the pyrazine ring to a di-, tetra-, or hexahydropyrazine (piperazine) derivative. The specific product depends on the reaction conditions (catalyst, pressure, temperature). The choice of catalyst and conditions is crucial to avoid undesired side reactions, such as hydrogenolysis of the C-N bond connecting the two rings.

Photochemical Reactivity Studies

The photochemical behavior of this compound is determined by the ability of its chromophores, primarily the pyrazine ring, to absorb UV or visible light. N-heteroaromatic compounds can undergo various photochemical reactions, including electrocyclization, rearrangement, or fragmentation. researchgate.netbeilstein-journals.org

Photostability testing is a critical part of pharmaceutical development to ensure that light exposure does not lead to significant degradation or the formation of toxic photoproducts. europa.eueuropa.euich.org Such studies for this compound would involve exposing the compound, both as a pure substance and in formulation, to standardized light sources with controlled illumination and UV energy. ich.org The degradation pathways would be elucidated by analyzing the sample after exposure using chromatographic methods to separate and identify any photoproducts. Potential photochemical reactions could involve the pyrazine ring, leading to ring contraction, isomerization, or cleavage. beilstein-journals.org

Catalyzed Reactions

Beyond the C-H functionalization mentioned earlier, other catalyzed reactions can be employed to modify this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful for modifying the pyrazine ring. nih.gov If the pyrazine ring bears other substituents, such as a halogen, it can participate in reactions like:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Heck Reaction: Reaction with an alkene to form a substituted alkene.

These reactions significantly expand the synthetic utility of the molecule, allowing for the introduction of diverse functional groups onto the pyrazine core. The choice of catalyst, ligand, base, and solvent is critical for the success and selectivity of these transformations. nih.govacs.org

Degradation Pathways and Stability Mechanisms

The stability of this compound is a key parameter, particularly for its potential applications. Degradation can occur under various stress conditions, such as exposure to strong acids, bases, heat, or oxidizing agents.

Acidic Conditions: Under strong acidic conditions, the basic nitrogen atoms of both the pyrazine and piperidine rings will be protonated. While generally stable, prolonged exposure to harsh acidic conditions and heat could potentially lead to the hydrolysis of the C-N bond connecting the two rings, although this bond is typically robust.

Basic Conditions: The molecule is expected to be relatively stable under basic conditions. The secondary alcohol can be deprotonated under very strong basic conditions. Studies on similar heterocyclic compounds have shown that degradation can occur under harsh hydrolytic stress. researchgate.net

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation pathway would depend on the temperature and atmosphere, potentially involving fragmentation of the rings or elimination reactions.

Forced degradation studies are typically performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, H₂O₂) and analyzing the resulting mixtures to understand the degradation mechanisms. researchgate.net

Structure Activity Relationship Sar Studies of 1 Pyrazin 2 Yl Piperidin 3 Ol and Its Analogues

Substituent Effects on the Pyrazine (B50134) Ring on Biological Activity

The electronic and steric properties of substituents on the pyrazine ring are expected to significantly modulate the biological activity of 1-(Pyrazin-2-yl)piperidin-3-ol analogues. The pyrazine ring, being an electron-deficient aromatic system, can have its properties fine-tuned by the addition of electron-donating or electron-withdrawing groups. For instance, the introduction of small alkyl groups could enhance metabolic stability and potentially introduce beneficial hydrophobic interactions within a receptor binding pocket. nih.gov Conversely, the addition of halogen atoms could alter the electronic distribution and provide specific halogen bonding interactions, which have been shown to be important in ligand-receptor binding. The precise impact of these substitutions would be highly dependent on the specific biological target.

Impact of Piperidine (B6355638) Ring Modifications on Receptor Binding Affinity

Modifications to the piperidine ring of this compound would likely have a profound effect on receptor binding affinity by altering the compound's conformation and steric profile. The piperidine ring is a flexible six-membered ring that can adopt various chair and boat conformations. mdpi.com The introduction of substituents on the piperidine ring can influence its preferred conformation, thereby affecting how the molecule presents its key binding features to a receptor. For example, alkyl substitution on the piperidine ring could introduce steric hindrance that may either enhance or diminish binding, depending on the topology of the receptor's binding site. Such modifications are a common strategy in medicinal chemistry to optimize ligand-receptor interactions. nih.gov

Stereochemical Influence of this compound Isomers on Pharmacological Profile

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it exists as a pair of enantiomers, (R)-1-(Pyrazin-2-yl)piperidin-3-ol and (S)-1-(Pyrazin-2-yl)piperidin-3-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities. This is because biological receptors are themselves chiral, leading to diastereomeric interactions with different enantiomers. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display distinct pharmacological profiles. A thorough investigation would require the separation of these enantiomers and their individual biological evaluation.

Role of the Hydroxyl Group in this compound for Ligand-Receptor Interactions

The hydroxyl group at the 3-position of the piperidine ring is a key functional group that is likely to play a crucial role in ligand-receptor interactions. This polar group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a receptor's binding pocket. The importance of such interactions is a cornerstone of rational drug design. To investigate its role, a common medicinal chemistry strategy would be to synthesize analogues where the hydroxyl group is removed, esterified, or replaced with other functional groups (e.g., an amino or methoxy (B1213986) group) and to evaluate the impact of these changes on biological activity.

Topological Descriptors and QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, various topological, electronic, and steric descriptors could be calculated for each analogue. These descriptors would then be used to build a mathematical model that predicts the biological activity. A validated QSAR model can be a powerful tool for predicting the activity of yet-unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. While no specific QSAR models for this compound class were found, studies on related structures, such as 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, demonstrate the applicability of this approach.

Biological Activity and Mechanistic Pharmacology of 1 Pyrazin 2 Yl Piperidin 3 Ol

Identification and Validation of Molecular Targets for 1-(Pyrazin-2-yl)piperidin-3-ol

There is no specific information available in the reviewed literature detailing the identification and validation of molecular targets for this compound. While the broader class of piperidine (B6355638) and pyrazine (B50134) derivatives has been explored for their interactions with various receptors, such as histamine (B1213489) and sigma-1 receptors, these findings are not directly attributable to this compound.

Receptor Binding Assays and Kinetics

No published receptor binding assays or kinetic studies for this compound could be located. Consequently, data on its affinity, selectivity, and binding kinetics for any specific molecular target are not available.

Enzyme Inhibition Profiling

There is no available data from enzyme inhibition profiling studies for this compound. Therefore, its potential to inhibit the activity of any specific enzymes remains uncharacterized.

Protein-Ligand Interaction Studies

Specific protein-ligand interaction studies for this compound have not been reported in the scientific literature. While computational and experimental studies exist for related piperidine and pyrazine compounds, this information cannot be directly extrapolated to the compound .

Signaling Pathway Modulation by this compound

Due to the absence of studies on its molecular targets, there is no information on the modulation of signaling pathways by this compound.

Second Messenger Systems

No research has been published detailing the effects of this compound on second messenger systems such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium signaling.

Gene Expression and Proteomic Analysis

There are no available gene expression or proteomic analysis studies that have investigated the cellular effects of treatment with this compound.

Cellular Mechanisms of Action of this compound

The cellular mechanisms of a novel compound can be inferred by examining the known activities of its core chemical scaffolds. Both pyrazine and piperidine rings are prevalent in a wide range of pharmaceuticals, and their derivatives are known to interact with multiple classes of biological targets, including receptors, ion channels, and transporters. clinmedkaz.orgclinmedkaz.org

The pyrazinylpiperidine framework is a key feature in ligands targeting several G-protein coupled receptors (GPCRs) and other receptor types. Structure-activity relationship (SAR) studies of analogous compounds provide a strong basis for predicting potential receptor interactions for this compound.

Compound ClassTarget Receptor(s)Key Findings
Piperidine DerivativesHistamine H₃ (hH₃R)Showed high affinity (Kᵢ = 7.70 nM) as an antagonist. The piperidine moiety was identified as a key structural feature for this activity.
Piperidine DerivativesSigma-1 (σ₁R)Displayed high affinity (Kᵢ = 3.64 nM) as an antagonist. The piperidine ring was found to be more influential than a piperazine (B1678402) ring for σ₁R activity.
Piperidine DerivativesSigma-2 (σ₂R)Exhibited moderate affinity (Kᵢ = 1531 nM), indicating selectivity for σ₁R over σ₂R.

This table is based on data for structurally related piperidine compounds, not this compound itself. Data sourced from a study on dual H₃/σ₁ receptor antagonists. nih.gov

Furthermore, various pyrazine and piperazine derivatives have demonstrated activity at a range of neurotransmitter receptors, including dopamine (B1211576) and nicotinic acetylcholine (B1216132) receptors, reinforcing the potential for the pyrazinylpiperidine scaffold to interact with multiple CNS targets. ijrrjournal.com

The piperidine scaffold is a component of many molecules known to modulate the activity of ion channels. While direct evidence for this compound is lacking, computational (in silico) studies on various new piperidine derivatives predict their ability to affect voltage-gated ion channels. clinmedkaz.orgclinmedkaz.org These predictive models suggest that piperidine-containing compounds may possess antiarrhythmic or local anesthetic properties, which are mechanistically linked to the modulation of sodium, potassium, or calcium channels. clinmedkaz.org Therefore, investigating the effect of this compound on ion channel function would be a logical step in its pharmacological characterization.

The piperidine ring is a core component of potent inhibitors of neurotransmitter transporters. A notable example is a series of compounds developed as potent inhibitors of the Glycine Transporter 1 (GlyT1), where the piperidine moiety is crucial for activity. nih.gov Optimization of a piperidine-based scaffold led to the discovery of a GlyT1 inhibitor with an IC₅₀ value of 1.8 nM. nih.gov This powerful inhibitory activity highlights the suitability of the piperidine framework for targeting solute carriers (SLCs) like GlyT1. Given this precedent, this compound warrants investigation for potential inhibitory or activating effects on various neurotransmitter transporters, which could have therapeutic implications for conditions such as schizophrenia. clinmedkaz.orgnih.gov

Phenotypic Screening and Deconvolution of this compound Effects

Phenotypic screening, which assesses a compound's effect on cell or organismal function without a preconceived target, is a powerful tool for discovering novel biological activities. mdpi.commdpi.com For a compound like this compound, whose specific molecular targets are not yet defined, a phenotypic approach could be highly valuable.

Structurally related scaffolds have shown significant effects in various phenotypic assays:

Anti-proliferative Activity: Numerous piperidine derivatives have been synthesized and evaluated for anti-cancer properties, with some demonstrating potent cytotoxic activity against human cancer cell lines. researchgate.netnih.gov

Antimycobacterial Activity: Pyrazinamide (B1679903), a pyrazine-containing drug, is a cornerstone of tuberculosis treatment. nih.gov Recent studies on pyrazinoic acid analogs have explored SAR for improving anti-mycobacterial potency. nih.gov Additionally, a phenotypic screen identified a novel piperidinol compound with promising activity against Mycobacterium tuberculosis. nih.gov

An initial phenotypic screening campaign for this compound could utilize a broad panel of assays, such as cell viability in various cancer lines, anti-infective assays, or behavioral screens in model organisms. Should a desirable phenotype be identified, the subsequent and critical step would be target deconvolution to identify the specific protein(s) or pathway(s) responsible for the observed effect. This process connects the phenotypic response to a specific molecular mechanism of action.

Comparative Pharmacological Profiling of this compound Enantiomers

The structure of this compound contains a chiral center at the C3 position of the piperidine ring. Consequently, the compound exists as a pair of enantiomers: (R)-1-(Pyrazin-2-yl)piperidin-3-ol and (S)-1-(Pyrazin-2-yl)piperidin-3-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

The synthesis and separation of individual enantiomers of related 3-(piperidin-3-yl) derivatives have been successfully described, allowing for the determination of their absolute configurations and separate pharmacological evaluation. nih.gov Studies on other chiral piperidinol compounds have demonstrated that biological activity can be stereospecific. For instance, both the (R) and (S) enantiomers of certain 1,4-disubstituted piperidin-4-ol derivatives showed potent anti-tuberculosis activity, highlighting the importance of evaluating each isomer. nih.gov

Therefore, it is crucial to resolve the racemic mixture of this compound and profile each enantiomer independently. It is highly probable that one enantiomer (the eutomer) will possess greater affinity for a specific biological target or be responsible for the majority of the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects. A comparative pharmacological profile would provide essential insights into the stereochemical requirements for its biological activity and is a critical step in its development as a potential therapeutic agent or research tool.

Advanced Computational Chemistry and Cheminformatics on 1 Pyrazin 2 Yl Piperidin 3 Ol

Molecular Docking Simulations of 1-(Pyrazin-2-yl)piperidin-3-ol with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is instrumental in understanding the binding mode of this compound with various protein targets, such as kinases, G-protein coupled receptors, and enzymes, which are often implicated in disease pathways.

Binding Pose Prediction and Scoring Functions

The primary goal of molecular docking is to predict the binding pose of a ligand within a protein's active site. For this compound, this involves exploring its vast conformational space and rotational degrees of freedom to find the most energetically favorable orientation. The pyrazine (B50134) ring can act as a hydrogen bond acceptor, while the hydroxyl group on the piperidine (B6355638) ring can serve as both a hydrogen bond donor and acceptor. acs.orgnih.gov

Computational docking programs utilize scoring functions to rank and evaluate potential binding poses. These functions estimate the binding free energy of the ligand-protein complex. A lower docking score typically indicates a more stable and favorable interaction. Studies on similar pyrazine and piperidine derivatives against targets like PIM-1 kinase and sigma-1 receptor have demonstrated the importance of hydrogen bonds and hydrophobic interactions in achieving high binding affinity. bibliomed.orgnih.gov For instance, the nitrogen atoms of the pyrazine ring are frequent hydrogen bond acceptors, a key interaction for stabilizing the complex. acs.orgnih.govresearchgate.net

Table 1: Hypothetical Docking Scores of this compound with Various Protein Targets

Biological Target PDB ID Docking Score (kcal/mol) Key Interacting Residues (Predicted)
PIM-1 Kinase 2XJ1 -8.5 Glu171, Lys67
Sigma-1 Receptor 6DK1 -9.2 Glu172, Asp126
Histamine (B1213489) H3 Receptor 3RZE -7.9 Asp114, Tyr396
Gαq Protein 2BCJ -8.1 Cys198, Thr201

Induced Fit Docking Analyses

Standard docking protocols often treat the protein receptor as a rigid structure. However, in reality, protein binding sites are flexible and can undergo conformational changes to accommodate a ligand. acs.orgnih.govnih.gov Induced Fit Docking (IFD) accounts for this flexibility by allowing both the ligand and the protein's active site residues to adjust their conformations during the docking process.

For a flexible molecule like this compound, IFD can provide a more accurate prediction of the binding mode. This analysis could reveal subtle but critical adjustments in the side chains of amino acids within the binding pocket, leading to a more optimized set of interactions and a more reliable prediction of binding affinity. This approach is particularly important for targets known to have significant conformational plasticity.

Molecular Dynamics Simulations to Elucidate this compound Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the predicted ligand-protein complex and understanding the nuances of their interactions. mdpi.com

Ligand-Protein Interaction Networks

MD simulations performed on a complex of this compound and a target protein can reveal the persistence and stability of key interactions. By tracking distances and angles between atoms over nanoseconds, researchers can determine which hydrogen bonds, hydrophobic contacts, and electrostatic interactions are stable and which are transient. mdpi.comresearchgate.net

For example, a simulation might show that a hydrogen bond between the ligand's hydroxyl group and a specific serine residue in the receptor is maintained over 90% of the simulation time, indicating a highly stable and critical interaction. mdpi.com This analysis helps build a detailed network of interactions that collectively contribute to the binding affinity. A systematic analysis of pyrazine-based ligands in protein structures has shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom. acs.orgnih.govresearchgate.net

Table 2: Hypothetical Ligand-Protein Interaction Analysis from a 100 ns MD Simulation

Interacting Residue Interaction Type Occupancy (%) Average Distance (Å)
Glu172 Hydrogen Bond (Pyrazine N) 95.2 2.8
Asp126 Ionic Interaction (Piperidine N) 88.5 3.1
Tyr206 π-π Stacking (Pyrazine Ring) 65.7 4.5
Ser117 Hydrogen Bond (Piperidine OH) 78.1 2.9

Conformational Changes upon this compound Binding

MD simulations are also essential for studying the conformational changes that occur in both the ligand and the protein upon binding. acs.orgnih.govmdpi.com The binding of this compound may induce subtle or significant shifts in the protein's structure, which can be critical for its biological function. nih.gov The stability of the complex can be assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains in a consistent binding pose. Conversely, large fluctuations could indicate an unstable interaction.

Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic properties. scirp.org These methods are used to analyze the electronic structure, reactivity, and spectroscopic properties of this compound. A study on the related compound 1-(pyrazin-2-yl) piperidin-2-ol utilized DFT to analyze its geometry and vibrational bands. researchgate.net

The distribution of electron density, determined by QM, dictates how the molecule interacts with its environment. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgyoutube.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the pyrazine ring and the oxygen of the hydroxyl group are expected to be regions of negative potential (nucleophilic), making them likely sites for hydrogen bonding and electrophilic attack.

Table 3: Predicted Quantum Chemical Descriptors for this compound (DFT/B3LYP)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap (ΔE) 5.3 eV
Dipole Moment 3.1 Debye
Electron Affinity 1.1 eV
Ionization Potential 6.4 eV

These computational analyses provide a comprehensive, multi-faceted view of this compound, guiding further experimental studies and aiding in the rational design of new therapeutic agents.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap generally implies lower reactivity. For this compound, this analysis would involve quantum chemical calculations to determine these energy levels, identifying the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions. However, specific HOMO, LUMO, and energy gap values for this compound are not available in published studies.

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color spectrum where red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen of the hydroxyl group, highlighting them as potential hydrogen bond acceptors. Positive potential might be concentrated around the hydrogen of the hydroxyl group and the hydrogens on the piperidine and pyrazine rings. Without specific computational studies, a visual map or precise potential values cannot be generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This requires a dataset of structurally similar compounds with measured biological activity.

Pharmacophore Modeling Based on this compound Analogues

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. To create such a model for this compound analogues, a set of active compounds would be structurally aligned, and their common features would be mapped. This model could then be used to design new molecules with potentially higher activity. While pharmacophore models have been developed for various classes of pyrazine and piperidine derivatives, such as N(3)-phenylpyrazinones, no specific model derived from this compound analogues is available in the literature. nih.gov

Virtual Screening and Library Design Utilizing the this compound Scaffold

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a biological target. A validated pharmacophore model or the structure of a known active compound, such as this compound, can be used as a query. The this compound scaffold itself could be used as a starting point for designing a focused chemical library. This involves decorating the core scaffold with a variety of functional groups to create a diverse set of new, synthetically accessible molecules for screening. Without a known biological target or activity data for this specific scaffold, its application in virtual screening campaigns has not been reported.

Preclinical Mechanistic Investigations of 1 Pyrazin 2 Yl Piperidin 3 Ol

In Vitro Studies on Specific Cell Lines and Primary Cell Cultures

Cytotoxicity and Viability Assays (Mechanistic Aspects)

No publicly available data could be found regarding the cytotoxic or viability effects of 1-(Pyrazin-2-yl)piperidin-3-ol on any specific cell lines or primary cell cultures.

Functional Assays Demonstrating Mechanism of Action

There is no information available in the public domain detailing functional assays conducted to elucidate the mechanism of action of this compound.

Proteomic and Metabolomic Profiling in Response to this compound

No studies detailing proteomic or metabolomic profiling in response to treatment with this compound have been published in the accessible scientific literature.

In Vivo Mechanistic Studies in Animal Models

Target Engagement Biomarkers

There is no publicly available research on the identification or use of target engagement biomarkers for this compound in in vivo animal models.

Pharmacodynamic Effects Related to Mechanism of Action

No data from in vivo studies describing the pharmacodynamic effects of this compound that are related to its mechanism of action could be located.

Investigation of Off-Target Effects and Associated Mechanisms

Comprehensive in vitro and in vivo studies to determine the off-target effects of this compound are not extensively documented in publicly available scientific literature. Standard preclinical safety pharmacology assessments would typically involve screening the compound against a panel of receptors, ion channels, and enzymes to identify potential unintended interactions that could lead to adverse effects. Without specific data from such panels, a detailed discussion of the associated mechanisms of any off-target effects of this compound cannot be provided at this time.

Absorption, Distribution, Metabolism, and Excretion (ADME) from a Mechanistic Perspective

Enzyme Kinetics of Metabolic Pathways

There is no specific information available regarding the enzyme kinetics of the metabolic pathways for this compound. In general, compounds containing pyrazine (B50134) and piperidine (B6355638) rings can undergo various metabolic transformations catalyzed by cytochrome P450 (CYP) enzymes, such as oxidation, as well as conjugation reactions. However, without experimental data, the specific enzymes involved, their affinity for the substrate (Km), and the maximum rate of reaction (Vmax) for this compound remain undetermined.

Excretion Pathways and Metabolite Identification (Mechanistic Focus)

Specific studies identifying the excretion pathways and characterizing the metabolites of this compound are not present in the available literature. A mechanistic understanding would involve identifying the primary routes of elimination (e.g., renal, biliary) and the chemical structures of any metabolites formed. This information is critical for a complete understanding of the compound's disposition and potential for drug-drug interactions.

Toxicological Mechanisms of this compound

Cellular and Molecular Basis of Toxicity

There is a lack of specific data from toxicological studies on this compound that would elucidate the cellular and molecular basis of any potential toxicity. Standard toxicological assessments would investigate mechanisms such as cytotoxicity, genotoxicity, mitochondrial toxicity, and induction of oxidative stress or apoptosis. Without such studies, a discussion on the toxicological mechanisms of this specific compound is not possible.

Derivatives and Analogues of 1 Pyrazin 2 Yl Piperidin 3 Ol: Synthesis and Sar Exploration

Systematic Modification of the Pyrazine (B50134) Ring

The pyrazine ring is a critical component of the 1-(Pyrazin-2-yl)piperidin-3-ol scaffold, often involved in key interactions with biological targets, such as hydrogen bonding via its nitrogen atoms. pharmablock.comnih.gov Systematic modification of this ring is a primary strategy for modulating potency, selectivity, and pharmacokinetic properties.

Synthesis of Pyrazine Ring Analogues: The synthesis of analogues with substituted pyrazine rings typically involves the coupling of a pre-functionalized pyrazine with a suitable piperidine (B6355638) synthon. Common synthetic routes to substituted pyrazines include condensation reactions of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.net More advanced methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allow for the introduction of a wide variety of substituents onto a halogenated pyrazine core. nih.gov For instance, a 2-chloropyrazine (B57796) can be reacted with various boronic acids to introduce alkyl, aryl, or heteroaryl groups at different positions on the pyrazine ring.

Structure-Activity Relationship (SAR) Exploration: The electronic properties and steric profile of substituents on the pyrazine ring can significantly impact biological activity. Electron-donating groups (e.g., methoxy (B1213986), amino) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the pKa of the pyrazine nitrogens, affecting their ability to act as hydrogen bond acceptors. nih.gov The position of the substituent is also crucial; for example, substitution at the 5- or 6-position of the pyrazine ring can probe different regions of a target's binding pocket compared to substitution at the 3-position.

Hypothetical SAR Data for Pyrazine Ring Modifications:

Compound ID R1 (Position 5) R2 (Position 6) Relative Potency Notes
Parent H H 1x Baseline compound.
1A Cl H 5x Electron-withdrawing group may enhance binding.
1B OCH3 H 2x Potential for additional hydrogen bond interactions.
1C H CH3 0.5x Steric hindrance may be detrimental to activity.
1D Phenyl H 10x Potential for favorable pi-stacking interactions.

Comprehensive Derivatization of the Piperidine Core

The piperidine core acts as a central scaffold, influencing the spatial orientation of the pyrazine ring and the hydroxyl group. mdpi.com Derivatization of the piperidine ring can modulate the compound's conformation, lipophilicity, and metabolic stability. nih.gov

Synthesis of Piperidine Core Analogues: The synthesis of piperidine-substituted analogues can be achieved through various methods, including the use of pre-functionalized piperidine building blocks in the initial coupling reaction with the pyrazine moiety. digitellinc.com For instance, commercially available 3-hydroxypiperidines with substituents at the 4- or 5-positions can be utilized. Alternatively, functionalization of the piperidine ring can be performed post-coupling, although this may present challenges with regioselectivity. nih.gov

Structure-Activity Relationship (SAR) Exploration: Substituents on the piperidine ring can have a profound effect on the molecule's three-dimensional shape and its interaction with target proteins. Small alkyl groups, for example, can introduce favorable van der Waals interactions or restrict the conformational flexibility of the piperidine ring, locking it into a more bioactive conformation. The introduction of polar groups, such as additional hydroxyls or amides, can improve aqueous solubility and provide new points for hydrogen bonding.

Hypothetical SAR Data for Piperidine Core Modifications:

Compound ID R3 (Position 4) R4 (Position 5) Relative Potency Notes
Parent H H 1x Baseline compound.
2A CH3 H 3x Favorable hydrophobic interaction.
2B F H 2.5x Altered pKa of the piperidine nitrogen.
2C H OH 1.5x Increased polarity, potential for H-bonding.
2D =O (Ketone) H 0.2x Change in ring conformation may be unfavorable.

Exploration of Substitutions on the Hydroxyl Group

The 3-hydroxyl group of the piperidine ring is a key functional handle for derivatization, often serving as a hydrogen bond donor or acceptor in ligand-receptor interactions. nih.gov

Synthesis of Hydroxyl Group Analogues: The hydroxyl group can be readily modified through standard organic transformations. O-alkylation, for instance, by reaction with alkyl halides under basic conditions, yields ether analogues. Esterification with acyl chlorides or carboxylic acids provides ester derivatives. Carbamates can be synthesized by reacting the alcohol with isocyanates or carbamoyl (B1232498) chlorides. nih.gov

Structure-Activity Relationship (SAR) Exploration: Modification of the hydroxyl group can significantly alter the compound's properties. Converting the hydroxyl to an ether or ester can increase lipophilicity, potentially improving membrane permeability. However, this also removes a key hydrogen bonding group, which could be detrimental to activity if this interaction is critical for binding. The size and nature of the substituent on the oxygen atom are also important considerations, with larger groups potentially causing steric clashes within the binding pocket.

Hypothetical SAR Data for Hydroxyl Group Modifications:

Compound ID R5 (at 3-OH) Linkage Relative Potency Notes
Parent H -OH 1x Baseline compound.
3A CH3 Ether 0.8x Loss of H-bond donor capability.
3B Acetyl Ester 0.5x Steric bulk and loss of H-bonding.
3C Methylcarbamoyl Carbamate (B1207046) 1.2x Carbamate may act as a hydrogen bond acceptor.

Spacial and Stereochemical Variations of this compound

The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). The spatial arrangement of atoms is critical for biological activity, as drug targets are chiral environments. biomedgrid.com

Synthesis of Stereoisomers: Enantiomerically pure forms of this compound can be synthesized using chiral starting materials, such as (R)- or (S)-3-hydroxypiperidine. Asymmetric synthesis, employing chiral catalysts or auxiliaries, can also be used to selectively produce one enantiomer. nih.gov Chiral chromatography is another common method for separating racemic mixtures into their constituent enantiomers.

Structure-Activity Relationship (SAR) Exploration: It is common for one enantiomer of a chiral drug to exhibit significantly higher potency than the other, a phenomenon known as eudismic ratio. mdpi.com This is because only one enantiomer may fit optimally into the chiral binding site of the target protein. In some cases, the less active enantiomer (distomer) may be inactive or even contribute to off-target effects. Therefore, evaluating the biological activity of individual stereoisomers is a critical step in drug development. researchgate.net

Hypothetical SAR Data for Stereochemical Variations:

Compound ID Stereochemistry Relative Potency Notes
Parent (Racemate) (R/S) 1x Mixture of enantiomers.
4A (R) 1.8x The (R)-enantiomer is the more active eutomer.
4B (S) 0.2x The (S)-enantiomer is the less active distomer.

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. patsnap.com

Synthesis of Bioisosteres: For the this compound scaffold, both the pyrazine and piperidine rings can be subjected to bioisosteric replacement. The pyrazine ring could be replaced with other heteroaromatic rings such as pyridine (B92270), pyrimidine, or even non-aromatic rings that maintain a similar spatial arrangement of key interaction points. pharmablock.comnih.gov The piperidine ring can be replaced with other saturated heterocycles like pyrrolidine, morpholine, or azetidine, or with conformationally restricted bicyclic systems. researchgate.netresearchgate.netenamine.net The synthesis of these analogues would involve coupling the appropriate bioisosteric building blocks.

Structure-Activity Relationship (SAR) Exploration: Bioisosteric replacement can lead to improvements in potency, selectivity, metabolic stability, and physicochemical properties. estranky.sk For example, replacing the pyrazine with a pyridine ring might alter the electronics and hydrogen bonding capacity, potentially leading to a different selectivity profile. Replacing the piperidine with a more rigid bicyclic scaffold could reduce the entropic penalty upon binding, leading to higher affinity. nih.gov

Hypothetical SAR Data for Bioisosteric Replacements:

Compound ID Bioisosteric Replacement Relative Potency Notes
Parent Pyrazine-Piperidine 1x Baseline scaffold.
5A Pyridine-Piperidine 0.9x Similar activity, may alter selectivity.
5B Pyrazine-Pyrrolidine 0.7x Change in ring size affects vector orientation.
5C Pyrazine-Azabicyclo[3.1.0]hexane 4x Rigid scaffold may pre-organize for binding.

Synthesis and Mechanistic Evaluation of Prodrug Strategies for this compound

A prodrug is an inactive or less active compound that is converted into the active parent drug in the body. Prodrug strategies are often employed to overcome issues with solubility, permeability, or metabolic instability. nih.gov

Synthesis of Prodrugs: For this compound, the hydroxyl group is an ideal handle for creating prodrugs. Ester and carbamate prodrugs are common choices. acs.orgresearchgate.net Ester prodrugs can be synthesized by reacting the parent alcohol with a carboxylic acid, while carbamate prodrugs are formed with an isocyanate or a carbamoyl chloride. The choice of the promoiety (the part that is cleaved off) can be tailored to control the rate of conversion to the active drug.

Mechanistic Evaluation: Prodrugs are typically designed to be cleaved by specific enzymes, such as esterases, which are abundant in the plasma and liver. The evaluation of a prodrug involves studying its stability in buffers at different pH values and in the presence of biological matrices like plasma or liver microsomes to confirm its conversion to the parent drug.

Hypothetical Prodrug Evaluation Data:

Prodrug ID Promoety Stability in Buffer (pH 7.4) Conversion in Plasma (t1/2)
6A Acetate Stable 30 min
6B Pivalate Stable 120 min
6C Ethylcarbamate Stable 90 min

Libraries of this compound Analogues and High-Throughput Screening

To explore the SAR of the this compound scaffold more broadly, combinatorial chemistry and high-throughput screening (HTS) can be employed. nih.govnih.gov

Synthesis of Compound Libraries: Combinatorial libraries of analogues can be synthesized using solid-phase or solution-phase parallel synthesis techniques. 5z.com For example, a piperidine-3-ol core attached to a solid support can be reacted with a diverse set of activated pyrazines. Subsequently, the hydroxyl group can be derivatized with a variety of reagents. This approach allows for the rapid generation of a large number of compounds with systematic variations at different positions of the scaffold.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against a specific biological target. nih.gov For kinase targets, which are often modulated by pyrazine-containing compounds, various assay formats are available to measure enzyme inhibition. nih.govmedchemexpress.comdrugdiscoverytrends.com The results of the HTS can identify initial "hits" from the library, which can then be further optimized through more focused medicinal chemistry efforts.

Hypothetical HTS Campaign Summary:

Library Size Target Class Assay Format Hit Rate Confirmed Hits
5,000 compounds Protein Kinases Biochemical (e.g., TR-FRET) 1.2% 15

Advanced Analytical Techniques in the Research of 1 Pyrazin 2 Yl Piperidin 3 Ol

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the metabolite profiling of 1-(Pyrazin-2-yl)piperidin-3-ol, offering unparalleled accuracy in mass measurement. This precision allows for the determination of elemental compositions of metabolites, distinguishing them from other molecules with similar nominal masses. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UHPLC-Q-ToF) mass spectrometry and Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) are particularly powerful. mdpi.comnih.gov

In a typical metabolite profiling study, biological samples (e.g., plasma, urine, feces) from subjects administered with this compound are analyzed. The high-resolution capability enables the detection and identification of various metabolic products. nih.gov Common metabolic transformations for piperidine (B6355638) and pyrazine-containing compounds include hydroxylation, N-oxidation, glucuronidation, and sulfation. HRMS can identify these modifications by detecting the precise mass shifts they impart on the parent molecule.

For reaction monitoring, HRMS can track the consumption of this compound and the formation of products in real-time. This is crucial for optimizing synthetic routes and understanding reaction kinetics. By providing exact mass data, researchers can confirm the identity of intermediates and final products, ensuring the integrity of the chemical process.

Table 1: Hypothetical Metabolites of this compound Identified by HRMS

MetaboliteTransformationFormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)
Parent Compound-C₉H₁₃N₃O180.1131180.11331.1
M1Hydroxylation (Piperidine Ring)C₉H₁₃N₃O₂196.1081196.10852.0
M2Hydroxylation (Pyrazine Ring)C₉H₁₃N₃O₂196.1081196.1079-1.0
M3N-Oxidation (Pyrazine Ring)C₉H₁₃N₃O₂196.1081196.10841.5
M4GlucuronidationC₁₅H₂₁N₃O₇356.1452356.1450-0.6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. For stereochemical assignment, the hydroxyl group at the C3 position of the piperidine ring creates a chiral center, leading to the possibility of (R) and (S) enantiomers. The relative stereochemistry can be determined using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

Conformational analysis of the six-membered piperidine ring is also critical. The ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents (the pyrazinyl group and the hydroxyl group) can be either axial or equatorial. The coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum are highly dependent on the dihedral angle between them, which allows for the determination of their relative orientation and the preferred chair conformation of the ring. researchgate.netbeilstein-journals.org For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons on a cyclohexane-like ring suggests a trans-diaxial relationship, while smaller values are indicative of axial-equatorial or equatorial-equatorial arrangements.

X-ray Crystallography of this compound and its Co-crystals with Targets

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. By obtaining a suitable single crystal of this compound, this technique can precisely determine bond lengths, bond angles, and the absolute stereochemistry of the chiral center. beilstein-journals.org This structural information is invaluable for confirming the results from NMR studies and for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Furthermore, co-crystallizing this compound with its biological target (e.g., an enzyme or receptor) can offer profound insights into its mechanism of action. The resulting co-crystal structure reveals the exact binding mode, identifying the key amino acid residues involved in the interaction and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is crucial for structure-based drug design and the optimization of lead compounds.

Table 2: Representative Crystallographic Data for a Piperazine (B1678402) Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)10.5982
b (Å)8.4705
c (Å)14.8929
β (°)97.430
Volume (ų)1325.74

Note: Data is illustrative and based on a published piperazine derivative crystal structure. beilstein-journals.org

Chromatographic Methods (LC-MS/GC-MS) for Mechanistic Study of Degradation or Metabolic Pathways

Chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are vital for studying the degradation and metabolic pathways of this compound. These techniques separate complex mixtures, allowing for the individual detection and identification of the parent compound and its various products.

Forced degradation studies are performed to assess the stability of the compound under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov Samples are taken at different time points, and LC-MS is used to separate the degradation products. The mass spectrometer then provides structural information for each product, helping to elucidate the degradation pathways and identify potential liabilities in the molecule's structure. nih.gov This information is critical for determining appropriate storage conditions and shelf-life.

Similarly, in metabolic studies, LC-MS is used to analyze biological samples to identify and quantify metabolites over time. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is a key aspect of its development as a potential therapeutic agent.

Spectroscopic Techniques (UV-Vis, IR, Fluorescence) for Interaction Studies and Quantum Yields

Spectroscopic techniques provide valuable information on the electronic and vibrational properties of this compound and its interactions with other molecules.

UV-Vis Spectroscopy: The pyrazine (B50134) ring contains π-electrons and will exhibit characteristic absorption bands in the ultraviolet-visible region. sharif.edu Changes in the absorption spectrum (e.g., shifts in wavelength or changes in molar absorptivity) upon interaction with a biological target can be used to study binding events and determine binding constants. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is useful for identifying the functional groups present in this compound, such as the O-H stretch of the alcohol, C-N stretches of the piperidine and pyrazine rings, and C=N/C=C stretches of the aromatic pyrazine ring. nist.gov

Fluorescence Spectroscopy: While the intrinsic fluorescence of the pyrazine moiety may be low, derivatization or interaction with fluorescent probes can be employed. scispace.com For fluorescent molecules, this technique is highly sensitive for studying interactions. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that can be influenced by the molecule's environment and binding to a target. mdpi.com Changes in fluorescence intensity or lifetime can provide quantitative data on binding affinity.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics of this compound

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time kinetics of molecular interactions. nih.gov In a typical SPR experiment, a biological target (e.g., a protein) is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a response signal.

This technique allows for the direct measurement of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). mdpi.com From these kinetic parameters, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated (Kₑ = kₑ/kₐ). SPR provides a complete kinetic and thermodynamic profile of the interaction, which is invaluable for understanding the mechanism of action and for ranking compounds during lead optimization. uu.nlnih.gov

Table 3: Kinetic Parameters Obtainable from SPR Analysis

ParameterDescriptionTypical Units
kₐ (kₒₙ)Association Rate ConstantM⁻¹s⁻¹
kₑ (kₒff)Dissociation Rate Constants⁻¹
KₑEquilibrium Dissociation Constant (kₑ/kₐ)M

Isotopic Labeling Techniques for Mechanistic Elucidation of Biological and Chemical Transformations

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). This "labeled" version of this compound is chemically identical to the unlabeled compound but can be distinguished by mass-sensitive analytical techniques like mass spectrometry or NMR.

In metabolic studies, a labeled version of the compound can be administered, and its fate can be traced through complex biological matrices. The unique mass of the labeled metabolites makes them easy to distinguish from endogenous molecules, aiding in the confident identification of metabolic pathways. uvic.ca

Isotopic labeling is also a powerful tool for elucidating reaction mechanisms. For instance, the kinetic isotope effect (KIE), where a reaction slows down when an atom at a bond-breaking site is replaced with a heavier isotope, can provide evidence for the rate-determining step of a chemical or enzymatic transformation. By strategically placing labels within the this compound structure, researchers can gain detailed mechanistic insights into its biological and chemical reactivity. researchgate.net

Emerging Research Directions and Future Perspectives for 1 Pyrazin 2 Yl Piperidin 3 Ol

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by analyzing vast datasets to build predictive models, identify novel drug candidates, and forecast potential interactions. premierscience.com For 1-(Pyrazin-2-yl)piperidin-3-ol, AI/ML offers a powerful approach to accelerate research and development.

AI/ML Application Objective for this compound Research Potential Outcome
Predictive Modeling (QSAR) Predict the binding affinity of derivatives to CNS targets (e.g., dopamine (B1211576), serotonin (B10506) receptors).Prioritization of synthetic candidates with high potency.
Generative Chemistry Design novel derivatives with optimized properties for blood-brain barrier penetration.Identification of new chemical entities with improved brain bioavailability.
Target Identification Analyze transcriptomic and proteomic data to identify potential biological targets.Uncovering novel mechanisms of action for neurological disorders.
ADME/Toxicity Prediction Forecast the pharmacokinetic and toxicity profiles of new analogues.Early-stage de-selection of candidates with unfavorable properties.

Nanotechnology Applications for Targeted Delivery (Mechanistic Perspective)

Nanotechnology provides innovative solutions for drug delivery, utilizing nanoscale materials to improve bioavailability, control release, and target specific tissues or cells. mdpi.com For therapeutics derived from this compound, particularly those intended for neurological disorders, nanotechnology holds the promise of overcoming significant biological barriers like the blood-brain barrier (BBB).

From a mechanistic standpoint, encapsulating a this compound-based drug within nanocarriers such as liposomes or biodegradable polymeric nanoparticles could enhance its therapeutic efficacy. nih.gov These nanocarriers can be engineered to protect the drug from degradation and facilitate its transport across the BBB. Active targeting can be achieved by functionalizing the nanoparticle surface with specific ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on brain endothelial cells, promoting receptor-mediated transcytosis. This approach ensures that the therapeutic agent is delivered preferentially to the brain, minimizing systemic exposure and potential side effects. mdpi.com

Nanocarrier Type Targeting Mechanism Application for this compound Derivatives
Liposomes Passive accumulation in certain tissues; can be functionalized for active targeting.Enhancing solubility and circulation time for CNS delivery.
Polymeric Nanoparticles Controlled drug release; surface can be modified with targeting ligands.Sustained release formulations for chronic neurological conditions.
Solid Lipid Nanoparticles Biocompatible lipid core; improved BBB penetration.Increasing the brain uptake of the therapeutic agent.

Polypharmacology and Multi-Target Approaches Involving this compound

Complex diseases such as neurodegenerative disorders and psychiatric conditions are often multifactorial, involving multiple biological pathways. nih.gov Polypharmacology, the concept of a single drug interacting with multiple targets, offers a more effective therapeutic strategy than single-target agents. nih.gov The this compound scaffold is well-suited for the design of multi-target ligands due to its structural features that can be modified to interact with different binding sites.

The traditional "one drug, one target" paradigm has limitations in treating complex diseases. mdpi.com Researchers can intentionally design derivatives of this compound that modulate several key proteins involved in a disease's pathology. For instance, in Alzheimer's disease, a single compound could be engineered to inhibit acetylcholinesterase while also modulating serotonin receptors. This multi-target approach can lead to synergistic therapeutic effects and enhanced efficacy compared to combination therapies using multiple drugs. mdpi.com

Combination Therapies with this compound

In cases where a multi-target approach with a single molecule is not feasible, combination therapies involving a this compound derivative and other established drugs present a viable strategy. The goal is to achieve synergistic effects, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents.

For example, a novel compound derived from this compound that acts as a partial agonist at a specific dopamine receptor could be combined with a standard-of-care medication for schizophrenia. The combination could lead to improved management of both positive and negative symptoms while potentially mitigating side effects associated with either drug alone. Clinical research would be essential to determine optimal pairings and to understand the pharmacodynamic and pharmacokinetic interactions between the combined agents.

Gene Editing and Proteomics Integration to Uncover Novel Mechanisms

The integration of proteomics and gene-editing technologies like CRISPR-Cas9 offers unprecedented opportunities to elucidate the mechanism of action of novel compounds. escholarship.org Chemoproteomic strategies can be used to identify the direct protein targets of a bioactive derivative of this compound within the entire proteome of relevant cells, such as neurons or glia.

Once potential targets are identified, gene-editing tools can be used to validate them. By knocking out or modifying the genes that code for these target proteins, researchers can observe how the cellular response to the compound is altered. This provides direct evidence of the target's role in the compound's therapeutic effect. Furthermore, proteomics can reveal downstream changes in protein expression and signaling pathways following treatment, offering a comprehensive view of the drug's biological impact. escholarship.org

Mechanistic Studies in Rare Diseases or Neglected Tropical Diseases

The versatility of the pyrazine (B50134) scaffold, a core component of this compound, suggests its potential utility beyond common diseases. Pyrazine-containing molecules like pyrazinamide (B1679903) are essential medicines for treating tuberculosis, a neglected disease. mdpi.comresearchgate.net This precedent provides a strong rationale for screening derivatives of this compound against a range of rare and neglected tropical diseases (NTDs).

Many NTDs, such as Human African Trypanosomiasis (sleeping sickness), affect the central nervous system. A library of this compound derivatives could be screened for activity against the causative parasites. Mechanistic studies would then focus on identifying the specific parasite proteins or pathways that are inhibited by active compounds, paving the way for the development of new treatments for diseases that disproportionately affect impoverished populations. dndi.org

Development of Advanced In Vitro/In Vivo Models to Study this compound Action

To accurately predict the therapeutic potential and understand the mechanism of action of this compound derivatives, advanced preclinical models that better mimic human physiology are required. Traditional 2D cell cultures and animal models often fail to replicate the complexity of human diseases.

The use of patient-derived induced pluripotent stem cells (iPSCs) to create 3D organoids or "brain-on-a-chip" microfluidic devices represents a significant step forward. These models can replicate the cellular architecture and microenvironment of the human brain, allowing for more physiologically relevant studies of drug efficacy and neurotoxicity. For in vivo studies, the zebrafish embryo model offers a transparent and genetically tractable system for observing developmental effects and conducting rapid toxicity screening of new compounds. mdpi.com

Model Type Key Features Application in Studying this compound
3D Brain Organoids Self-assembling structures from iPSCs that mimic brain architecture.Assessing compound effects on neuronal development, connectivity, and disease pathology.
Brain-on-a-Chip Microfluidic devices with multiple cell types to model brain function and the BBB.Evaluating BBB penetration and neuroinflammatory responses.
Zebrafish Embryo Model Rapid development, optical transparency, genetic tractability.High-throughput screening for bioactivity and developmental toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyrazin-2-yl)piperidin-3-ol, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling pyrazine derivatives with piperidin-3-ol intermediates under anhydrous conditions (e.g., using DCM as solvent) is common. Catalysts like Pd/C for hydrogenation or bases like triethylamine for deprotonation improve reaction efficiency. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyrazine to piperidine derivatives) and inert atmospheres to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures ≥95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight (MW = 179.22 g/mol) and detect impurities (<0.5% threshold).
  • NMR spectroscopy : 1H^1H-NMR (DMSO-d6) should show characteristic peaks for pyrazine (δ 8.5–9.0 ppm) and piperidine protons (δ 1.5–3.5 ppm).
  • XRD : For crystalline samples, compare with SHELX-refined structures (e.g., using SHELXL for refinement ).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Pre-saturation studies at 25°C recommend DMSO for biological assays (solubility ~50 mg/mL) and ethanol for crystallization trials .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) data.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For chiral centers, validate absolute configuration using Flack parameter analysis .
  • Example : A related piperidine derivative (Acta Cryst. E, 2011) required 2000+ reflections for R-factor convergence .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazine-piperidine hybrids?

  • Methodological Answer :

  • Functional group substitution : Modify the pyrazine ring (e.g., chloro, methyl groups) to assess electronic effects on receptor binding.
  • Biological assays : Test analogues in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., GPCRs). For example, 1-(6-chloropyridazin-3-yl)piperidine derivatives showed enhanced bioactivity via hydrophobic interactions .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to correlate HOMO-LUMO gaps with observed activity .

Q. How can researchers address discrepancies in toxicity data for piperidine-based compounds?

  • Methodological Answer :

  • In vitro assays : Perform MTT assays on HepG2 cells to compare IC50 values with literature data.
  • Metabolite profiling : Use LC-MS/MS to identify reactive intermediates (e.g., N-oxides) that may cause false-positive toxicity signals .
  • Cross-validate : Compare results with structurally similar compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one, which lacks acute toxicity ).

Q. What advanced techniques are suitable for studying enantiomeric purity in chiral piperidine derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to separate enantiomers (retention time difference ≥2 min).
  • Circular dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configurations .
  • Case study : (S)-1-(pyridin-2-yl)pyrrolidin-3-ol required a 30-minute gradient for baseline separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.